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Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential applications of the chiral alcohol (1R)-1-[2-
(trifluoromethyl)phenyl]ethanol. This compound is of significant interest as a chiral building
block in the synthesis of complex pharmaceutical agents. The strategic placement of the
trifluoromethyl group on the phenyl ring can profoundly influence the biological activity and
pharmacokinetic properties of derivative molecules. This document consolidates available
gquantitative data, details experimental protocols for its synthesis, and explores its relevance in
medicinal chemistry.

Chemical Structure and Properties

(1R)-1-[2-(Trifluoromethyl)phenyl]ethanol is a chiral secondary alcohol. The "(1R)"
designation indicates the specific stereochemical configuration at the carbinol carbon. The
structure consists of an ethanol backbone substituted with a phenyl group at the 1-position,
which in turn is substituted with a trifluoromethyl group at the 2-position.

Molecular Structure:

Caption: 2D representation of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol.
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Physical and Chemical Properties

A summary of the key physical and chemical properties of (1R)-1-[2-
(trifluoromethyl)phenyl]ethanol is presented in Table 1.

Property Value Reference
CAS Number 127852-29-3 [1]
Molecular Formula CoHoFs0 [1]
Molecular Weight 190.16 g/mol [1]
Appearance White to off-white solid

Boiling Point 207 °C

Density 1.234 g/cm3

Flash Point 89 °C

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of (1R)-1-[2-
(trifluoromethyl)phenyl]ethanol. While publicly available spectra are limited, typical spectral
features can be inferred from related structures and general principles.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methine proton (CH-OH), the methyl protons (CHs), and the hydroxyl proton
(OH). The aromatic protons will likely appear as a complex multiplet in the range of 7.2-7.8
ppm. The methine proton, being adjacent to the hydroxyl group and the aromatic ring, would
likely be a quartet around 5.0-5.5 ppm, coupled to the methyl protons. The methyl group
should appear as a doublet around 1.4-1.6 ppm, coupled to the methine proton. The hydroxyl
proton signal is typically a broad singlet, and its chemical shift can vary depending on
concentration and solvent.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the
carbinol carbon (CH-OH), the methyl carbon (CHs), and the trifluoromethyl carbon. The
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aromatic carbons will appear in the region of 120-145 ppm. The trifluoromethyl group will
cause a characteristic quartet for the carbon it is attached to due to C-F coupling. The
carbinol carbon is expected around 65-75 ppm, and the methyl carbon around 20-25 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A
broad band in the region of 3200-3600 cm~1 is indicative of the O-H stretching vibration of the
alcohol. C-H stretching vibrations for the aromatic and aliphatic protons will be observed
around 3000-3100 cm~* and 2850-3000 cm~1, respectively. Strong absorption bands in the
1000-1350 cm~? region are characteristic of C-F stretching vibrations of the trifluoromethyl
group. A C-O stretching band for the secondary alcohol will be present around 1050-1150
cm™i.

1.2.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M*) at m/z 190 would be expected. Common
fragmentation patterns for benzyl alcohols include the loss of a methyl group ([M-15]%), and the
formation of a stable benzylic cation. The presence of the trifluoromethyl group will also
influence the fragmentation pattern, potentially leading to fragments containing the CFs group.

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of enantiomerically pure (1R)-1-[2-
(trifluoromethyl)phenyl]ethanol is the asymmetric reduction of the corresponding prochiral
ketone, 2'-(trifluoromethyl)acetophenone. This transformation is typically achieved using a
chiral catalyst, often based on ruthenium or rhodium complexes with chiral ligands.

Asymmetric Hydrogenation of 2'-
(Trifluoromethyl)acetophenone

This method involves the use of a chiral catalyst to stereoselectively deliver a hydride to the
carbonyl group of 2'-(trifluoromethyl)acetophenone.

Experimental Protocol:

o Materials:
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[e]

o

[¢]

[¢]

[e]

2'-(Trifluoromethyl)acetophenone

Ruthenium catalyst (e.g., a Ru(ll) complex with a chiral diphosphine ligand like (R)-BINAP)
Hydrogen gas (Hz)

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

In a high-pressure reactor, a solution of 2'-(trifluoromethyl)acetophenone in the chosen
anhydrous solvent is prepared under an inert atmosphere.

A catalytic amount of the chiral ruthenium complex is added to the solution.
The reactor is sealed and purged with hydrogen gas.

The reaction mixture is stirred under a specific hydrogen pressure (typically ranging from 1
to 50 atm) and at a controlled temperature (often room temperature to 50 °C).

The progress of the reaction is monitored by a suitable analytical technique, such as gas
chromatography (GC) or thin-layer chromatography (TLC), to determine the conversion of
the ketone.

Upon completion, the reactor is carefully depressurized, and the solvent is removed under
reduced pressure.

The crude product is then purified, typically by column chromatography on silica gel, to
yield the enantiomerically enriched (1R)-1-[2-(trifluoromethyl)phenyl]ethanol.

The enantiomeric excess (ee) of the product is determined by chiral high-performance
liquid chromatography (HPLC) or chiral GC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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